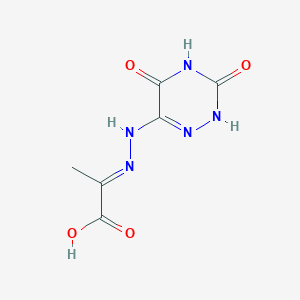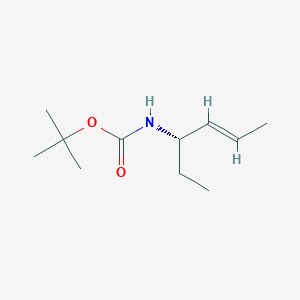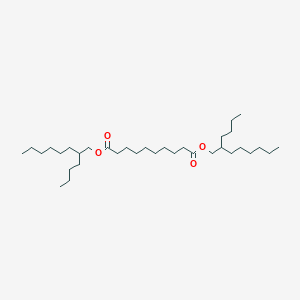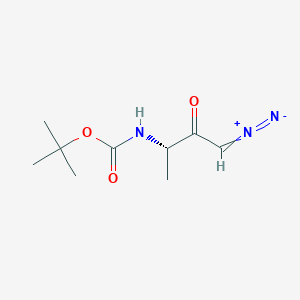
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. The arrangement of atoms and the chemical bonds that hold the atoms together are key components of its structure .
Molecular Structure Analysis
The molecule consists of 19 Hydrogen atoms, 11 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms, making a total of 36 atoms . It contains a total of 35 bonds, including 16 non-Hydrogen bonds, 3 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 positively charged Nitrogen .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound is used in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide (amide) bonds. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amino acids in peptide synthesis. It protects the amino group from unwanted reactions during the synthesis process. Once the peptide chain is formed, the Boc group can be removed under acidic conditions .
Dipeptide Synthesis
In dipeptide synthesis, the compound serves as a starting material. The Boc-protected amino acid ionic liquids derived from this compound are used with coupling reagents to enhance amide formation, yielding dipeptides in satisfactory yields .
Synthetic Support in Ionic Liquids
The compound’s derivatives, specifically Boc-protected amino acid ionic liquids, have been used as synthetic support in peptide synthesis. These ionic liquids provide a stable environment for the synthesis of complex peptides .
Cleavage Reagent
The tert-butyloxycarbonyl group within the compound’s structure is used as a cleavage reagent in peptide synthesis. It allows for the selective cleavage of the amino group, facilitating the synthesis of peptides with high purity .
Organic Synthesis Solvent
Due to its solubility properties, the compound can be used as a solvent in organic synthesis. Its derivatives are miscible in common organic solvents, making it a versatile choice for various organic reactions .
Protective Agent in Organic Synthesis
The compound acts as a protective agent for amino acids in organic synthesis. By protecting reactive groups, it prevents unwanted side reactions and helps in achieving selective synthesis outcomes .
Amide Formation Enhancement
In the context of amide bond formation, the compound’s derivatives enhance the reaction without the need for additional bases. This simplifies the synthesis process and can improve the yield of the desired amide products .
Research Tool in Drug Development
Due to its role in peptide and dipeptide synthesis, the compound is a valuable tool in drug development. Peptides play a crucial role in the development of new pharmaceuticals, and the ability to synthesize them efficiently is of great importance .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

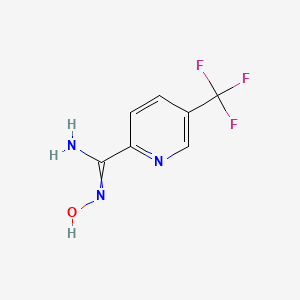
![Cyclopenta[c]pyran-1(3H)-one, 3-ethoxyhexahydro-7-hydroxy-7-methyl-, [3S-(3alpha,4aalpha,7alpha,7aal](/img/no-structure.png)


